molecular formula C6H4Br2FN B1328900 3,5-Dibromo-2-fluoro-4-methylpyridine CAS No. 1000340-01-1

3,5-Dibromo-2-fluoro-4-methylpyridine

Cat. No.: B1328900
CAS No.: 1000340-01-1
M. Wt: 268.91 g/mol
InChI Key: LAOILGACTMFPSZ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluoro-4-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H4Br2FN. This compound is characterized by the presence of two bromine atoms, one fluorine atom, and a methyl group attached to the pyridine ring. It is commonly used in various chemical syntheses and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-fluoro-4-methylpyridine typically involves halogenation reactions. One common method starts with 2-fluoro-4-methylpyridine as the precursor. The bromination of this precursor can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient brominating agents and controlled reaction environments are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-fluoro-4-methylpyridine involves its interaction with molecular targets through its halogen and methyl substituents. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and the nature of the compounds it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-fluoro-4-methylpyridine is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

3,5-dibromo-2-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOILGACTMFPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650540
Record name 3,5-Dibromo-2-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-01-1
Record name 3,5-Dibromo-2-fluoro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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